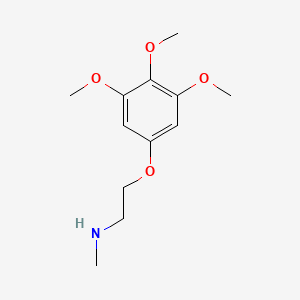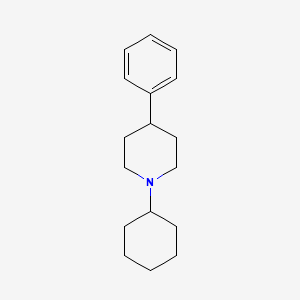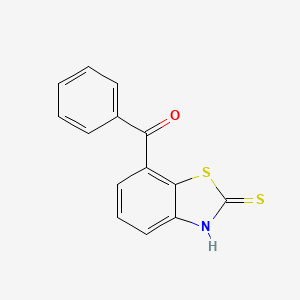![molecular formula C15H20O3 B14307327 Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione CAS No. 117221-94-0](/img/structure/B14307327.png)
Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dispiro[515~8~2~6~]pentadecane-3,7,11-trione is a complex organic compound characterized by its unique spiro structure, which consists of multiple rings connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione typically involves multi-step organic reactions. One common method includes the condensation of keto acids with paraformaldehyde under acidic conditions. For example, the reaction of levulinic acid with paraformaldehyde in the presence of sulfuric acid or Amberlyst-H+ catalyst at 80°C can yield a dispiro bis-lactone ring system .
Industrial Production Methods
Industrial production of such complex spiro compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying spiro chemistry.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials, such as polymers and resins, due to its stable spiro structure.
Mechanism of Action
The mechanism by which Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione exerts its effects involves its interaction with molecular targets and pathways. Its spiro structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dispiro[4.2.5.2]pentadecane-6,10,14-trien: This compound has a similar spiro structure but with different ring sizes and positions.
Dispiro[4.1.5.2]tetradecane: Another spiro compound with a different arrangement of rings.
Uniqueness
Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione is unique due to its specific ring structure and the positions of its functional groups.
Properties
CAS No. |
117221-94-0 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
dispiro[5.1.58.26]pentadecane-3,7,11-trione |
InChI |
InChI=1S/C15H20O3/c16-11-1-5-14(6-2-11)9-10-15(13(14)18)7-3-12(17)4-8-15/h1-10H2 |
InChI Key |
VAHQPKBSIILJDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)CCC3(C2=O)CCC(=O)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol](/img/structure/B14307256.png)
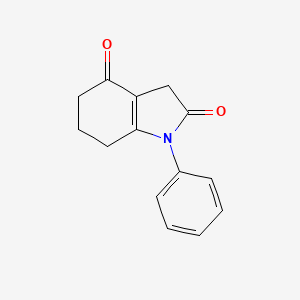
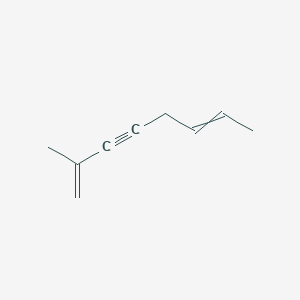
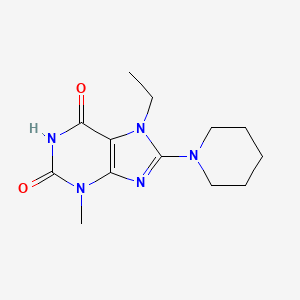
![2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]-](/img/structure/B14307279.png)
![5-Benzoyl-2-[(2-methoxyphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14307288.png)
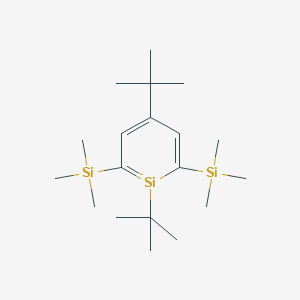
![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)
![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)

